molecular formula C7H8N2O2 B1532647 6-(Aminomethyl)nicotinic acid CAS No. 76196-67-3

6-(Aminomethyl)nicotinic acid

Cat. No. B1532647
CAS RN: 76196-67-3
M. Wt: 152.15 g/mol
InChI Key: KKVJAULLCCGPBX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)nicotinic acid, also known as AMNA, is a derivative of nicotinic acid . It has gained significant attention over the years due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of 6-(Aminomethyl)nicotinic acid involves several steps. One method involves the reaction of 6-cyanopyridine-3-carboxylic acid with palladium on activated carbon and hydrogen in methanol . Another method involves the reaction of 6-Cyanonicotinic acid with 10% palladium hydroxide on charcoal in methanol .


Molecular Structure Analysis

The molecular formula of 6-(Aminomethyl)nicotinic acid is C7H8N2O2 . The InChI Code is 1S/C7H8N2O2/c8-3-6-2-1-5 (4-9-6)7 (10)11/h1-2,4H,3,8H2, (H,10,11) .


Chemical Reactions Analysis

Amines, including 6-(Aminomethyl)nicotinic acid, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .


Physical And Chemical Properties Analysis

6-(Aminomethyl)nicotinic acid is a yellow to brown solid . It has a molecular weight of 152.15 and should be stored at 2-8°C .

Scientific Research Applications

Vasorelaxation and Antioxidation Properties

  • Study Findings : Thionicotinic acid derivatives, related to nicotinic acid (vitamin B3), exhibit vasorelaxation and antioxidative activities. These derivatives, including 2-(1-adamantylthio)nicotinic acid, have shown potential as vasorelaxants and antioxidants, indicating their therapeutic potential in related areas (Prachayasittikul et al., 2010).

Nicotinic Acid in Tobacco Alkaloids

  • Study Findings : [5,6-14C,13C2]Nicotinic acid has been used to study its incorporation into tobacco alkaloids like anabasine, anatabine, nicotine, and nornicotine. This research provides insights into the biochemical pathways of these alkaloids in tobacco plants (Leete, 1977).

Industrial Production of Nicotinic Acid

  • Study Findings : Methods for the ecological production of nicotinic acid, a vital nutrient and antipelagic agent, have been reviewed, focusing on its industrial production from raw materials like 3-methylpyridine. This is crucial for green chemistry and environmental sustainability (Lisicki et al., 2022).

Enzymatic Hydroxylation of Nicotinic Acid

  • Study Findings : A process involving the enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid using specific microorganisms has been developed. This method emphasizes the importance of controlled conditions for efficient biomass and product formation (Mizon, 1995).

Potential Therapeutics in Hyperlipidemia and Cancer

  • Study Findings : 6-Substituted nicotinic acid analogues have been identified as potent inhibitors of carbonic anhydrase III, an enzyme relevant to dyslipidemia and cancer progression. This highlights their potential as therapeutic candidates for these conditions (Mohammad et al., 2017).

Herbicidal Activity of Nicotinic Acid Derivatives

  • Study Findings : Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown promising herbicidal activity, indicating potential applications in agriculture and weed management (Yu et al., 2021).

Safety And Hazards

6-(Aminomethyl)nicotinic acid can cause serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

6-(aminomethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVJAULLCCGPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650621
Record name 6-(Aminomethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)nicotinic acid

CAS RN

76196-67-3
Record name 6-(Aminomethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76196-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Aminomethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Mahmood Saeed, F Al-dolaimy… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Research on synthetic methods for the preparation of oxazoles is an important issue among synthetic chemists because oxazole derivatives are structural subunits of various natural …
Number of citations: 0 www.tandfonline.com
G Bernhardt, B Biersack, S Bollwein… - Chemistry & …, 2008 - Wiley Online Library
Twenty‐eight [6‐(aminomethyl)nicotinate]dichloridoplatinum(II) complexes 1 esterified with various terpene alcohols either directly or via alkyl spacers were tested for antiproliferative …
Number of citations: 25 onlinelibrary.wiley.com
X Zhang, Y Zhou, Y Shen, L Du, J Chen… - Acta Pharmacologica …, 2009 - nature.com
Aim: To design and synthese a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, featuring the (phenylsulfonamido-methyl) pyridine and (…
Number of citations: 9 www.nature.com
IC Choong, W Lew, D Lee, P Pham… - Journal of medicinal …, 2002 - ACS Publications
The design, synthesis, and in vitro activities of a series of potent and selective small-molecule inhibitors of caspase-3 are described. From extended tethering, a salicylic acid fragment …
Number of citations: 165 pubs.acs.org
B Biersack, R Schobert - Current medicinal chemistry, 2009 - ingentaconnect.com
… Schobert et al. prepared dichloroplatinum(II) complex conjugates 28 of esters of 6-aminomethyl-nicotinic acid with diethylstilbestrol or 7,8,8-trisaryl-oct-7-en-1-ols (Fig. 17) [72]. Their …
Number of citations: 19 www.ingentaconnect.com

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